Cas no 25090-76-0 (12-Deoxyphorbol-13,20-diacetate)

12-Deoxyphorbol-13,20-diacetate structure
25090-76-0 structure
Product Name:12-Deoxyphorbol-13,20-diacetate
CAS No:25090-76-0
MF:C24H32O7
MW:432.506688117981
CID:276396
PubChem ID:16760073
Update Time:2024-03-01

12-Deoxyphorbol-13,20-diacetate Chemical and Physical Properties

Names and Identifiers

    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-,[1aR-(1aa,1bb,4ab,7aa,7ba,8a,9aa)]- (9CI)
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihy
    • 12-Deoxyphorbol 13,20-diacetate
    • 12-Deoxyphorbol diacetate
    • 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1aa,1bb,4,4a,7aa,7b,8,9,9a-decahydro-4ab,7ba,9aa-trihydroxy-3-(hydroxymethyl)-1,1,6,8a-tetramethyl-, 3,9a-diacetate(8CI)
    • Q27138160
    • 5H-Cyclopropa(3,4)benz(1,2-c)azulen-5-one, 9a-(acetyloxy)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9aalpha))-
    • 12-Deoxyphorbol-13,20-diacetate
    • SR-05000002353-2
    • CHEMBL1813584
    • SR-05000002353
    • SCHEMBL12209637
    • CHEBI:69819
    • NCGC00163536-01
    • [(1R,2S,6R,10S,11R,13S,15R)-13-acetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate
    • 25090-76-0
    • Inchi: 1S/C24H32O7/c1-12-7-18-22(28,20(12)27)10-16(11-30-14(3)25)8-17-19-21(5,6)23(19,31-15(4)26)9-13(2)24(17,18)29/h7-8,13,17-19,28-29H,9-11H2,1-6H3/t13-,17+,18-,19-,22-,23+,24-/m1/s1
    • InChI Key: NFSCEXJSMYPVGG-BACQOSNCSA-N
    • SMILES: O(C(C)=O)[C@@]12C[C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@]4(CC(COC(C)=O)=C[C@H]3[C@@H]1C2(C)C)O)=O)O

Computed Properties

  • Exact Mass: 432.21480336g/mol
  • Monoisotopic Mass: 432.21480336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 930
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110
  • XLogP3: 1.3
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.